Tetraborate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The tetraborate ion can be synthesized through the condensation of orthoborate and tetrahydroxyborate anions in boric acid solutions at neutral pH. The reaction is as follows: [ 2 \text{B(OH)}_3 + 2 [\text{B(OH)}_4]^- \leftrightarrow [\text{B}_4\text{O}_5(\text{OH})_4]^{2-} + 5 \text{H}_2\text{O} ] This reaction forms the hydrated tetraborate ion, which is present in borax .

Industrial Production Methods

Industrially, sodium tetraborate is produced from naturally occurring borate minerals such as borax. The mineral is refined through processes involving dissolution, crystallization, and purification to obtain high-purity sodium tetraborate .

Análisis De Reacciones Químicas

Types of Reactions

The tetraborate ion undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, the tetraborate ion hydrolyzes to form boric acid and hydroxide ions.

Complexation: It can form complexes with various metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions

Common reagents used in reactions involving the tetraborate ion include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under aqueous conditions .

Major Products

The major products formed from reactions involving the tetraborate ion include boric acid, various borate complexes, and hydroxide ions .

Aplicaciones Científicas De Investigación

Chemical Applications

Buffering Agent

Tetraborate(2-) is widely used as a buffering agent in chemical laboratories. Its ability to maintain pH stability makes it essential for various titrimetric analyses and biochemical assays. The compound helps stabilize the pH during reactions, which is critical for accurate results in quantitative analysis.

Standard Solution in Titrimetric Analysis

In titrimetric analysis, tetraborate(2-) serves as a standard solution due to its predictable reactivity and stability. It allows for precise measurements in determining the concentration of unknown solutions.

Biological Applications

Biochemical Assays

Tetraborate(2-) is utilized in preparing buffer solutions for biochemical assays. Its role in maintaining optimal pH conditions is crucial for enzyme activity and other biochemical processes.

Medical Formulations

Sodium tetraborate has antiseptic properties and is incorporated into some medical formulations. It is used in ointments and solutions for treating minor cuts and infections due to its ability to inhibit microbial growth.

Industrial Applications

Manufacture of Glass and Ceramics

In the glass and ceramics industry, tetraborate(2-) acts as a fluxing agent, lowering the melting point of silica and enhancing the workability of glass materials. This property is vital for producing high-quality glass products with improved durability.

Detergents and Cleaning Agents

Tetraborate(2-) is also found in various detergents and cleaning agents. Its ability to soften water enhances the effectiveness of these products by allowing surfactants to work more efficiently.

Materials Science Applications

Thermoluminescent Dosimeters

Lithium tetraborate has been extensively studied for its thermoluminescent properties, making it suitable for use in radiation detectors and dosimeters. These devices are crucial for measuring exposure to ionizing radiation in medical and industrial settings .

Optoelectronic Materials

Tetraborate(2-) compounds are employed in optoelectronic applications, including surface acoustic wave devices. Their unique properties allow for effective signal processing in various electronic applications .

Case Study 1: Radiation Detection

Research has shown that lithium tetraborate exhibits excellent thermoluminescent properties, which have been harnessed in developing sensitive radiation detectors. These detectors are essential in monitoring radiation levels in nuclear facilities and medical environments .

Case Study 2: Antimicrobial Properties

Studies indicate that sodium tetraborate's antimicrobial effects make it a viable candidate for inclusion in antiseptic formulations. Clinical trials have demonstrated its efficacy against common pathogens, supporting its use in wound care products .

Mecanismo De Acción

The tetraborate ion exerts its effects primarily through its ability to form complexes with various metal ions. This complexation can alter the chemical properties of the metal ions, making them more or less reactive. In biological systems, tetraborate ions can interact with cell membranes, leading to changes in membrane permeability and function .

Comparación Con Compuestos Similares

Similar Compounds

Orthoborate (BO₃³⁻): This anion has a simpler structure compared to tetraborate and is commonly found in borate minerals.

Metaborate (BO₂⁻): This anion forms cyclic trimers and is used in various industrial applications.

Perborate (B₂O₄(OH)₄²⁻): Known for its use in detergents and bleaching agents.

Uniqueness

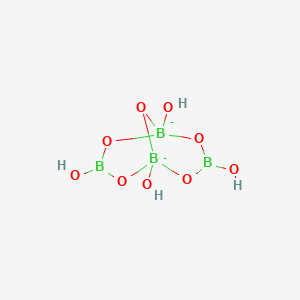

The tetraborate ion is unique due to its complex fused bicyclic structure, which includes both tetrahedral and trigonal boron atoms. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications .

Propiedades

Fórmula molecular |

B4H4O9-2 |

|---|---|

Peso molecular |

191.3 g/mol |

Nombre IUPAC |

1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H4O9/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3/h5-8H/q-2 |

Clave InChI |

SNWLUPCUVMABOY-UHFFFAOYSA-N |

SMILES canónico |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.